molecular formula C15H22N4O2 B15277483 tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15277483
M. Wt: 290.36 g/mol
InChI Key: PEDGODRBOPTSAI-VXGBXAGGSA-N
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Description

tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic structures. This compound is characterized by its unique diazabicycloheptane core, which is often explored for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the desired substituents.

Industrial Production Methods

the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy for scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is explored for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicycloheptane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific diazabicycloheptane core and the presence of an aminopyridinyl group. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-6-12(19)8-18(11)10-4-5-13(16)17-7-10/h4-5,7,11-12H,6,8-9H2,1-3H3,(H2,16,17)/t11-,12-/m1/s1

InChI Key

PEDGODRBOPTSAI-VXGBXAGGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2C3=CN=C(C=C3)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2C3=CN=C(C=C3)N

Origin of Product

United States

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